5-(3-Methoxyphenyl)-1-pentene
Overview
Description
The compound “5-(3-Methoxyphenyl)-1-pentene” is a type of organic compound known as a phenylpentene. It likely contains a pentene (five-carbon alkene) backbone with a methoxyphenyl group attached .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions like protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a five-carbon chain with a double bond (the pentene part) and a phenyl ring (a six-carbon ring) with a methoxy group (an oxygen and a methyl group) attached .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
Similar compounds have been found to interact with metabotropic glutamate 5 (mglu 5) receptors . These receptors play a crucial role in various neurological processes, including learning, memory, and pain perception .
Mode of Action
5-(3-Methoxyphenyl)-1-pentene is suggested to act as a partial negative allosteric modulator (NAM) of the mGlu 5 receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that influence the receptor’s response to its ligand. In the case of this compound, it may reduce the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
This receptor is involved in several signaling pathways, including the phospholipase C and cyclic AMP pathways . Changes in these pathways can have downstream effects on neuronal excitability, synaptic plasticity, and neuroprotection .
Pharmacokinetics
Similar compounds have been found to have low systemic bioavailability following oral dosing . This suggests that this compound may also have low bioavailability, which could impact its efficacy.
Result of Action
It has been suggested that the compound may induce rapid and sustained antidepressant-like effects in a brain-derived neurotrophic factor (bdnf)-dependent mechanism . This suggests that this compound may influence neuronal survival, growth, and differentiation.
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the stability and activity of similar compounds
Future Directions
Properties
IUPAC Name |
1-methoxy-3-pent-4-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h3,6,8-10H,1,4-5,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKOXDABAMXRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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